REACTION_CXSMILES
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Cl[CH2:2]CC[Si](C)(Cl)Cl.ClCCC[Si](Cl)(Cl)Cl.[Cl:17][CH2:18][CH2:19][CH2:20][Si:21]([CH3:26])([CH:24]=[CH2:25])[CH:22]=[CH2:23]>>[Cl:17][CH2:18][CH2:19][CH2:20][Si:21]([CH:26]=[CH2:2])([CH:24]=[CH2:25])[CH:22]=[CH2:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](Cl)(Cl)Cl
|
Name
|
halogenated silane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](C=C)(C=C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
ClCCC[Si](C=C)(C=C)C=C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |